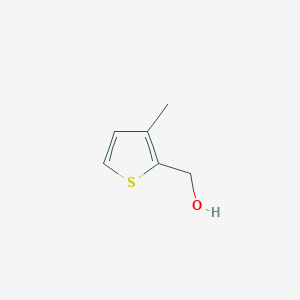

(3-Methylthiophen-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylthiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQJEIWAMCLVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512127 | |

| Record name | (3-Methylthiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63826-56-2 | |

| Record name | (3-Methylthiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63826-56-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Methylthiophen-2-yl)methanol

Introduction

(3-Methylthiophen-2-yl)methanol is a heterocyclic alcohol that serves as a critical structural motif and versatile building block in organic synthesis and medicinal chemistry. Its thiophene core, a five-membered aromatic ring containing a sulfur atom, is recognized as a "privileged pharmacophore."[1][2] This is due to its role as a bioisostere for the benzene ring, which allows it to modulate physicochemical properties like solubility and metabolism, thereby enhancing drug-receptor interactions.[2] The presence of both a nucleophilic hydroxyl group and an electron-rich aromatic system provides dual reactivity, making it a valuable precursor for a diverse array of more complex molecules.

This guide provides an in-depth analysis of the core chemical properties, spectroscopic profile, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support its effective application in the laboratory.

Core Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of reproducible science. The identity and purity of this compound are confirmed through a combination of its physical constants and a distinct spectroscopic fingerprint.

Physicochemical Data

The fundamental physical properties of this compound are summarized below. These constants are essential for reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 63826-56-2 | N/A |

| Molecular Formula | C₆H₈OS | N/A |

| Molecular Weight | 128.19 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | 95-97 °C at 10 mmHg | N/A |

| Density | ~1.17 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | ~1.56 | N/A |

Spectroscopic Profile: A Self-Validating System

Spectroscopy provides an unambiguous structural confirmation. The following data describe the expected spectral characteristics for verifying the integrity of a sample.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule. In a deuterated solvent like CDCl₃, the expected signals are:

-

Thiophene Ring Protons (H4, H5): Two doublets will appear in the aromatic region, typically between δ 6.8 and 7.2 ppm. The proton at the 5-position (H5) will be a doublet coupled to the proton at the 4-position (H4), and vice-versa. Their exact chemical shift is influenced by the electron-donating effects of the adjacent methyl and hydroxymethyl groups.

-

Methylene Protons (-CH₂OH): A singlet is expected around δ 4.7-4.9 ppm. This signal is deshielded due to the adjacent electronegative oxygen atom and the aromatic ring. The absence of coupling indicates no adjacent protons.

-

Methyl Protons (-CH₃): A sharp singlet will be present in the upfield region, typically around δ 2.2-2.3 ppm.[3]

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, often appearing between δ 1.5 and 3.0 ppm.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum distinguishes the six unique carbon environments:

-

Thiophene Ring Carbons: Four distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbons directly attached to the sulfur (C2 and C5) and the substituted carbons (C2 and C3) will have characteristic shifts influenced by heteroatom and substituent effects.

-

Methylene Carbon (-CH₂OH): This carbon is deshielded by the attached oxygen and will appear around δ 59-62 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will produce a signal in the highly shielded, upfield region, typically around δ 14-16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound is characterized by:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.[4]

-

C-H Aromatic Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically ~3100 cm⁻¹).[5]

-

C-H Aliphatic Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C Aromatic Ring Stretch: Several medium-intensity bands in the 1400-1600 cm⁻¹ region.[4][6]

-

C-O Stretch: A strong band in the fingerprint region, typically between 1000-1100 cm⁻¹, corresponding to the primary alcohol C-O bond.

Mass Spectrometry (MS)

Electron impact mass spectrometry reveals the molecular weight and characteristic fragmentation patterns, which are crucial for structural confirmation.

-

Molecular Ion (M⁺): The parent peak should be observed at an m/z corresponding to the molecular weight (128.19).

-

Key Fragments: Common fragmentation pathways for benzylic-type alcohols include the loss of a hydrogen radical (M-1), a hydroxyl radical (M-17), or water (M-18). The most significant fragmentation is often the cleavage of the C-C bond adjacent to the ring, resulting in a stable thienyl-methyl cation (m/z 111) after loss of the hydroxyl group, or a tropylium-like cation.[7][8][9]

Synthesis and Reactivity

An understanding of the synthesis and reactivity of this compound is essential for its practical application.

Synthesis Workflow

The most direct and common laboratory synthesis involves the reduction of the corresponding aldehyde, 3-methylthiophene-2-carboxaldehyde. This transformation is reliably achieved using a mild reducing agent like sodium borohydride (NaBH₄). The causality for this choice is clear: NaBH₄ is selective for aldehydes and ketones, cost-effective, and operationally simple to handle compared to stronger, more hazardous reducing agents like lithium aluminum hydride (LiAlH₄).

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.

-

Reaction Setup: To a solution of 3-methylthiophene-2-carboxaldehyde (1.0 eq) in methanol (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents runaway side reactions.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding water or 1 M HCl at 0 °C to decompose any excess NaBH₄.

-

Workup: Reduce the solvent volume via rotary evaporation. Add water to the residue and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure this compound.

Core Reactivity

The molecule's reactivity is governed by its two primary functional groups: the hydroxyl group and the thiophene ring.

-

Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to 3-methylthiophene-2-carboxaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). It undergoes esterification with acyl chlorides or anhydrides and can be converted to ethers via the Williamson ether synthesis.

-

Reactions at the Thiophene Ring: The thiophene ring is electron-rich and undergoes electrophilic aromatic substitution . The directing effects of the alkyl and hydroxymethyl groups (both ortho-, para-directing) strongly favor substitution at the C5 position, which is para to the methyl group and ortho to the hydroxymethyl group's directing influence.

Applications in Drug Development and Research

The thiophene scaffold is a cornerstone in modern medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety.[1][2] this compound is a valuable starting material for synthesizing derivatives with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11][12] Its structure allows for facile modification at the hydroxyl group or the thiophene ring, enabling the generation of diverse chemical libraries for screening and lead optimization. For instance, thiophene derivatives are key components in drugs like the antiplatelet agent Clopidogrel and the antibiotic Ticarcillin, highlighting the scaffold's therapeutic importance.[13]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable for ensuring trustworthy and reproducible experimental outcomes.

Hazard Identification

Based on data for structurally similar thiophene alcohols, the following hazards are anticipated. Users must consult the specific Safety Data Sheet (SDS) for the purchased material.

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) and refrigeration is recommended to prevent slow oxidation.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a functionally rich and synthetically versatile chemical entity. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and valuable tool for chemists. The dual reactivity of its alcohol and thiophene components, combined with the proven therapeutic relevance of the thiophene scaffold, solidifies its importance as a key building block for innovation in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for its confident and effective application.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.

-

Discovery and history of thiophene compounds in medicinal chemistry. (n.d.). BenchChem.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health.

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Institutes of Health.

-

Supplementary Information. (n.d.). The Royal Society of Chemistry.

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI.

-

Infrared spectra of MeOH, thiophene, and the co-deposition of them at 14 K. (n.d.). ResearchGate.

-

The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). J-STAGE.

-

2-Thiopheneethanol - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

-

Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (n.d.). Google Patents.

-

High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum... (n.d.). ResearchGate.

-

Research Article. (2017). International Journal of Pharmaceutical Sciences Review and Research.

-

FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. (n.d.). ResearchGate.

-

3-methylthiophene. (n.d.). Organic Syntheses Procedure.

-

US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (n.d.). Google Patents.

-

(3-Methyl-2-(4-methylthiophen-2-yl)phenyl)methanol. (n.d.). Matrix Scientific.

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

-

Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (n.d.). Googleapis.com.

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications.

-

3-Methyl-2-thiophenecarboxaldehyde 90 , technical grade. (n.d.). Sigma-Aldrich.

-

3-Methylthiophene. (n.d.). PubChem.

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.

-

mass spectra - fragmentation patterns. (n.d.). Chemguide.

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). N/A.

-

Thiophene-3-methanol. (n.d.). PubChem.

-

3-Methyl-2-thiophenecarboxaldehyde. (n.d.). Cheméo.

-

3-Methylthiophene(616-44-4) 1H NMR spectrum. (n.d.). ChemicalBook.

-

Mass Spectrometry: Fragmentation. (n.d.). N/A.

-

3-methyl-2-thiophenecarboxaldehyde. (n.d.). Stenutz.

-

{3-[(Methylamino)methyl]thiophen-2-yl}methanol. (n.d.). PubChem.

-

A Comparative Analysis of 1H and 13C NMR Spectra: 3-Thiopheneacrylic Acid Methyl Ester and its 2-Isomer. (n.d.). BenchChem.

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

-

3-Methylthiophene. (n.d.). Wikipedia.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methylthiophene(616-44-4) 1H NMR spectrum [chemicalbook.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. whitman.edu [whitman.edu]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 12. cognizancejournal.com [cognizancejournal.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (3-Methylthiophen-2-yl)methanol (CAS No. 63826-56-2): A Key Heterocyclic Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of (3-Methylthiophen-2-yl)methanol, a heterocyclic alcohol of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, reactivity, and its role as a versatile building block in the creation of novel therapeutic agents. The thiophene moiety is a well-established "privileged scaffold" in medicinal chemistry, and this particular derivative offers a unique combination of steric and electronic features for molecular design.[1]

Physicochemical and Safety Profile

This compound is a substituted thiophene derivative with the following core properties:

| Property | Value | Source |

| CAS Number | 63826-56-2 | [2] |

| Molecular Formula | C₆H₈OS | [2] |

| Molecular Weight | 128.19 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=C(CO)SC=C1 | [3] |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from related compounds |

| Storage | Sealed in dry, 2-8°C | [2] |

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount. Safety data sheets for related thiophene compounds indicate that this substance should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. Thiophene derivatives can be irritating, and appropriate care should be taken during handling and disposal.

Synthesis and Purification

A robust and common synthetic route to this compound involves a two-step process starting from the commercially available 3-methylthiophene. This pathway leverages a formylation reaction followed by a standard reduction of the resulting aldehyde.

Step 1: Formylation of 3-Methylthiophene to 3-Methylthiophene-2-carboxaldehyde

The introduction of a formyl group onto the 3-methylthiophene ring is a critical first step. Direct formylation of 3-methylthiophene can be achieved using various methods, with the Vilsmeier-Haack reaction being a common and effective choice. This reaction utilizes a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich thiophene ring. The reaction is regioselective, favoring substitution at the 2-position due to the activating effect of the methyl group.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylthiophene

Objective: To synthesize 3-methylthiophene-2-carboxaldehyde.

Materials:

-

3-Methylthiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in dichloromethane (DCM) to 0°C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

-

Add 3-methylthiophene to the reaction mixture dropwise, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-methylthiophene-2-carboxaldehyde.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of 3-Methylthiophene-2-carboxaldehyde to this compound

The reduction of the aldehyde functional group to a primary alcohol is a fundamental transformation in organic synthesis. A mild and selective reducing agent such as sodium borohydride (NaBH₄) is well-suited for this purpose, as it will not reduce the thiophene ring.

Experimental Protocol: Reduction of 3-Methylthiophene-2-carboxaldehyde

Objective: To synthesize this compound.

Materials:

-

3-Methylthiophene-2-carboxaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

Dissolve 3-methylthiophene-2-carboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition is exothermic, so maintain the temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of deionized water.

-

Acidify the mixture to a pH of approximately 6 with 1 M hydrochloric acid to decompose any remaining borohydride.

-

Extract the product into diethyl ether (3 x volumes).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography.

Purification Insights

For both steps, column chromatography on silica gel is a reliable method for obtaining high-purity material. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The progress of the purification can be monitored by TLC with visualization under UV light.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the known spectra of its precursor and related thiophene derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and thiophene ring protons.

-

Thiophene Protons (H4, H5): Two doublets in the aromatic region (approximately δ 6.8-7.2 ppm), showing coupling to each other.

-

Methylene Protons (-CH₂OH): A singlet or a broad singlet (due to exchange with residual water) for the methylene protons adjacent to the hydroxyl group, expected around δ 4.6-4.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet that is exchangeable with D₂O, its chemical shift will be concentration and solvent-dependent.

-

Methyl Protons (-CH₃): A singlet for the methyl group protons attached to the thiophene ring, expected in the upfield region around δ 2.1-2.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Thiophene Carbons: Four distinct signals in the aromatic region (approximately δ 120-145 ppm) for the four carbons of the thiophene ring. The carbon bearing the methyl group and the carbon bearing the hydroxymethyl group will be deshielded compared to the other two.

-

Methylene Carbon (-CH₂OH): A signal for the methylene carbon, expected around δ 58-62 ppm.

-

Methyl Carbon (-CH₃): A signal for the methyl carbon in the aliphatic region, expected around δ 13-16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group and is broadened due to hydrogen bonding.[4]

-

C-H Stretch (aromatic): Weaker absorptions above 3000 cm⁻¹ corresponding to the C-H bonds of the thiophene ring.

-

C-H Stretch (aliphatic): Absorptions just below 3000 cm⁻¹ for the methyl and methylene C-H bonds.

-

C=C Stretch (thiophene ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region corresponding to the C-O single bond of the primary alcohol.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern would be expected to show a significant peak corresponding to the loss of a hydroxyl radical (M-17) and a peak for the tropylium-like thienyl cation.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its two primary functional groups: the hydroxymethyl group and the thiophene ring.

Reactions of the Hydroxymethyl Group

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-methylthiophene-2-carboxaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents can lead to the formation of the carboxylic acid.[5]

-

Esterification: The alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard conditions to form the corresponding esters.

-

Etherification: Williamson ether synthesis can be employed to convert the alcohol into various ethers.

Reactions Involving the Thiophene Ring

The thiophene ring is aromatic and can undergo electrophilic aromatic substitution. The existing substituents will direct incoming electrophiles. The thiophene sulfur atom can also be oxidized under specific conditions.[6]

Role as a Building Block in Medicinal Chemistry

Thiophene-containing molecules are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres for benzene rings, often leading to improved pharmacokinetic properties.[7] this compound is a valuable building block for introducing the 3-methylthiophene-2-methyl moiety into larger, more complex molecules. This structural motif can be found in compounds investigated for a variety of therapeutic applications, including but not limited to:

-

Anticancer Agents: Thiophene derivatives have been explored for their potential as anticancer agents.[7][8]

-

Anti-inflammatory Agents: The thiophene nucleus is present in several anti-inflammatory drugs.

-

Antimicrobial and Antifungal Agents: Many compounds containing a thiophene ring exhibit antimicrobial and antifungal activity.[9]

The specific substitution pattern of this compound provides a scaffold that can be further elaborated through reactions at the hydroxyl group or on the thiophene ring, allowing for the generation of diverse chemical libraries for drug screening.

Conclusion

This compound, with its unique substitution pattern on the privileged thiophene scaffold, represents a valuable and versatile building block for medicinal chemistry and organic synthesis. Its synthesis from readily available starting materials is straightforward, and its functional groups offer multiple handles for further chemical modification. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers aiming to incorporate this promising intermediate into their drug discovery and development programs.

Visualization

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Reactivity Profile

Caption: Reactivity of this compound.

References

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

3-Methylthiophene: A Versatile Building Block for Advanced Materials and Fine Chemicals. (n.d.). Retrieved from [Link]

-

3-methylthiophene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 3-(thiophen-2-ylthio)pyridine Derivatives as Potential Multitarget Anticancer Agents - PubMed. (2019, July 24). Retrieved from [Link]

-

A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - ResearchGate. (2025, October 16). Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

-

Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - OUCI. (n.d.). Retrieved from [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). Retrieved from [Link]

-

FTIR spectra of poly (3-methylthiophene) thin films. - ResearchGate. (n.d.). Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

- US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents. (n.d.).

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

(3-Methyl-thiophen-2-yl)-methanol-63826-56-2 - Thoreauchem. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Physical Properties of Pure Methanol. (n.d.). Retrieved from [Link]

-

CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (2025, November 6). Retrieved from [Link]

-

Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology - MDPI. (n.d.). Retrieved from [Link]

-

Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed. (n.d.). Retrieved from [Link]

-

3-Methyl-2-((methylthio)methyl)but-2-enal - MDPI. (n.d.). Retrieved from [Link]

-

CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

C1 Building Blocks: New Approaches for Thiomethylations and Esterification - Diva-portal.org. (2023, November 1). Retrieved from [Link]

-

Therapeutic importance of synthetic thiophene - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

FT-IR analysis of methanolic extract of leaf of Indigoferatinctoria - Jetir.Org. (n.d.). Retrieved from [Link]

-

Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis - YouTube. (2021, July 4). Retrieved from [Link]

-

Synthesis of building blocks 9–13. a) BH3 ⋅ THF, THF, 99 %; b)... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (3-Methyl-thiophen-2-yl)-methanol-63826-56-2 - Thoreauchem [thoreauchem.com]

- 3. 3-Methylthiophene - Wikipedia [en.wikipedia.org]

- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journalwjarr.com [journalwjarr.com]

An In-depth Technical Guide to the Synthesis of (3-Methylthiophen-2-yl)methanol

Introduction

(3-Methylthiophen-2-yl)methanol is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. The presence of the thiophene moiety, a recognized "privileged pharmacophore," coupled with a reactive hydroxymethyl group, makes this compound a versatile intermediate for the synthesis of a diverse range of complex molecules, including active pharmaceutical ingredients (APIs) and functional organic materials.[1] This guide provides a comprehensive overview of the most reliable and field-proven synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each synthetic route, providing not just procedural steps, but also the scientific rationale behind the experimental choices.

Two principal and highly effective strategies for the synthesis of this compound will be discussed in detail:

-

Pathway 1: Reduction of 3-Methylthiophene-2-carboxaldehyde. This two-step approach is often favored for its high yields and the relative ease of the final reduction step.

-

Pathway 2: Grignard Reaction of a 2-Halogenated-3-methylthiophene with Formaldehyde. A classic organometallic approach that offers a direct route to the target alcohol from a readily accessible halo-thiophene precursor.

This guide will provide detailed experimental protocols for each pathway, a comparative analysis of their advantages and disadvantages, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.

Pathway 1: Synthesis via Reduction of 3-Methylthiophene-2-carboxaldehyde

This pathway is arguably the most common and often highest-yielding route to this compound. The synthesis is conceptually straightforward, involving the initial preparation of the key intermediate, 3-methylthiophene-2-carboxaldehyde, followed by its selective reduction to the desired primary alcohol.

Synthesis of the Precursor: 3-Methylthiophene-2-carboxaldehyde

There are two primary methods for the synthesis of 3-methylthiophene-2-carboxaldehyde: the Vilsmeier-Haack reaction and a Grignard-based approach.

Method A: Vilsmeier-Haack Formylation of 3-Methylthiophene

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4]

The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich thiophene ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. For 3-methylthiophene, the formylation occurs preferentially at the C2 position due to the electron-donating nature of the methyl group directing the electrophilic substitution.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylthiophene

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place N,N-dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Add 3-methylthiophene dropwise to the reaction mixture, ensuring the temperature does not exceed 20 °C.

-

After the addition of 3-methylthiophene, the reaction mixture is typically stirred at room temperature for several hours, or gently heated to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice.

-

The aqueous solution is then neutralized with a base, such as sodium hydroxide or sodium carbonate, until a pH of 7-8 is reached.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-methylthiophene-2-carboxaldehyde.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method B: Grignard-based Synthesis of 3-Methylthiophene-2-carboxaldehyde

This method involves a three-step sequence starting from 3-methylthiophene: bromination, Grignard reagent formation, and subsequent formylation with DMF.[5]

-

Bromination of 3-Methylthiophene: The first step is the regioselective bromination of 3-methylthiophene at the 2-position to yield 2-bromo-3-methylthiophene. This is typically achieved using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or a mixture of chloroform and acetic acid.[6][7][8] The reaction is generally fast and proceeds with high selectivity.

-

Formation of the Grignard Reagent: The resulting 2-bromo-3-methylthiophene is then reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, 3-methyl-2-thienylmagnesium bromide.

-

Formylation with DMF: The Grignard reagent is then reacted with N,N-dimethylformamide (DMF) to introduce the formyl group. The nucleophilic Grignard reagent adds to the electrophilic carbonyl carbon of DMF, and subsequent acidic workup hydrolyzes the intermediate to afford 3-methylthiophene-2-carboxaldehyde.[5]

Experimental Protocol: Synthesis of 2-Bromo-3-methylthiophene [7]

-

To a stirred solution of 3-methylthiophene in acetic acid at room temperature, add N-bromosuccinimide (NBS) portion-wise.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and extract with a mixture of hexane and ether.

-

Wash the organic layer sequentially with 1N NaOH aqueous solution and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-3-methylthiophene.

-

The product can be further purified by vacuum distillation.

Reduction of 3-Methylthiophene-2-carboxaldehyde to this compound

The reduction of the aldehyde to the primary alcohol is a standard and highly efficient transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its selectivity for aldehydes and ketones, its operational simplicity, and its milder nature compared to other reducing agents like lithium aluminum hydride (LiAlH₄).[9][10] The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol.

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms an alkoxide intermediate, which is subsequently protonated during the workup to yield the final alcohol.

Experimental Protocol: Reduction of 3-Methylthiophene-2-carboxaldehyde [1]

-

Dissolve 3-methylthiophene-2-carboxaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred solution, controlling the rate of addition to manage any effervescence and maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a short period and then warm to room temperature.

-

Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The product can be purified by column chromatography on silica gel if necessary.

Pathway 2: Synthesis via Grignard Reaction with Formaldehyde

This pathway offers a more direct route to this compound from 2-bromo-3-methylthiophene, bypassing the isolation of the aldehyde intermediate. The key steps are the formation of the Grignard reagent followed by its reaction with a suitable source of formaldehyde.

Formation of the Grignard Reagent

As described in Pathway 1, 3-methyl-2-thienylmagnesium bromide is prepared by reacting 2-bromo-3-methylthiophene with magnesium turnings in an anhydrous ether solvent. The successful formation of the Grignard reagent is critical and requires strictly anhydrous conditions, as any trace of water will quench the reagent.[1]

Reaction with Formaldehyde

The Grignard reagent, a potent nucleophile, readily attacks the electrophilic carbon of formaldehyde. Gaseous formaldehyde can be bubbled through the Grignard solution, or more conveniently, paraformaldehyde, a solid polymer of formaldehyde, can be used as the formaldehyde source.[1] The reaction forms a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the target alcohol, this compound.

Experimental Protocol: Grignard Synthesis of this compound [1]

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to help initiate the reaction.

-

Add a solution of 2-bromo-3-methylthiophene in anhydrous diethyl ether or THF dropwise from the dropping funnel.

-

The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the Grignard reagent has formed (the magnesium has been consumed), cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the Grignard solution. Alternatively, add dry paraformaldehyde portion-wise directly to the reaction mixture.

-

After the addition of formaldehyde is complete, allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by the slow and careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Visualization of Synthetic Pathways

Caption: Overview of the two primary synthetic pathways to this compound.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway 1: Reduction of Aldehyde | Pathway 2: Grignard Reaction |

| Starting Material | 3-Methylthiophene | 2-Bromo-3-methylthiophene |

| Key Reagents | Vilsmeier reagents or Grignard reagents, NaBH₄ | Magnesium, Formaldehyde |

| Typical Yield | Generally high (>80% for reduction step) | Good to high (60-85%) |

| Purity | High, especially after purification of the intermediate | Good, may contain byproducts from the Grignard reaction |

| Reaction Conditions | Milder for the reduction step | Requires strictly anhydrous conditions |

| Advantages | High yields, reliable and scalable reduction step | More direct route, fewer isolated intermediates |

| Disadvantages | Requires synthesis and purification of the aldehyde intermediate | Sensitive to moisture, potential for side reactions |

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the methylene protons of the CH₂OH group, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and two doublets in the aromatic region corresponding to the two coupled protons on the thiophene ring.

-

¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the methylene carbon, and the four distinct carbons of the thiophene ring.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the thiophene ring.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Fragmentation patterns may include the loss of a hydroxyl radical or water.

Conclusion

The synthesis of this compound can be reliably achieved through two primary pathways: the reduction of 3-methylthiophene-2-carboxaldehyde and the Grignard reaction of 2-bromo-3-methylthiophene with formaldehyde. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. Both routes, when executed with care and attention to the experimental details outlined in this guide, provide efficient and reproducible access to this valuable synthetic intermediate. The information provided herein is intended to empower researchers and drug development professionals with the knowledge to confidently synthesize and utilize this compound in their scientific endeavors.

References

- Google Patents. (n.d.). CN101045723A - Synthetic method of 2-bromine-3-methylthiophene.

- Chemists Corner. (n.d.). Optimizing Organic Synthesis with 2-Bromo-3-methylthiophene: A Chemist's Perspective. Retrieved from [A relevant source for the utility of 2-bromo-3-methylthiophene would be placed here].

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

-

ResearchGate. (2019, December 4). Reduction using sodium borohyride?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [A relevant source for a review on the Vilsmeier-Haack reaction would be placed here].

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

-

PubMed. (2007, February 2). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. Retrieved from [Link]

- [Source on activation of sodium borohydride]. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes.

-

PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]

- Google Patents. (n.d.). CN101987842A - Method for preparing 2-methyl thiophene derivatives.

-

Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]

- Google Patents. (n.d.). CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde.

-

ResearchGate. (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]

-

ResearchGate. (2025, September 30). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Retrieved from [Link]

- Google Patents. (n.d.). CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.

-

ResearchGate. (2025, August 6). Selective Metallation of 3-Halothiophenes: Practical Methods for the Synthesis of 2-Bromo-3-formylthiophene. Retrieved from [Link]

-

Forest Products Laboratory. (n.d.). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde - Google Patents [patents.google.com]

- 6. 2-Bromo-3-methylthiophene synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Bromo-3-methylthiophene | 14282-76-9 [chemicalbook.com]

- 8. 2-Bromo-3-methylthiophene 95 14282-76-9 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. organic-synthesis.com [organic-synthesis.com]

Spectroscopic data of (3-Methylthiophen-2-yl)methanol

An In-depth Technical Guide to the Spectroscopic Data of (3-Methylthiophen-2-yl)methanol

Abstract

This technical guide offers a comprehensive analysis of the spectroscopic data for this compound (C₆H₈OS, Mol. Wt.: 128.19 g/mol ). As a substituted thiophene, this compound and its derivatives are significant building blocks in the fields of medicinal chemistry and materials science.[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers in synthesis, quality control, and drug development to unambiguously confirm its identity and purity. This document provides a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established principles and data from analogous structures. Furthermore, it outlines standardized protocols for data acquisition, ensuring reproducibility and adherence to best practices.

Molecular Structure and Spectroscopic Overview

The structural features of this compound—a primary alcohol and a substituted aromatic thiophene ring—give rise to a unique and identifiable spectroscopic fingerprint. Each analytical technique provides complementary information:

-

NMR Spectroscopy elucidates the carbon-hydrogen framework, revealing the number and connectivity of unique protons and carbons.

-

IR Spectroscopy identifies the key functional groups present, notably the hydroxyl (-OH) group and the thiophene ring.

-

Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern, further confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Data is typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).[3]

¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The predicted spectrum of this compound in CDCl₃ exhibits five distinct signals.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale & Commentary |

|---|---|---|---|---|

| ~ 7.15 | Doublet (d) | 1H | H5 | The proton at the 5-position is adjacent to the sulfur atom and coupled only to H4, resulting in a doublet. Thiophene protons typically resonate in this region.[4] |

| ~ 6.85 | Doublet (d) | 1H | H4 | Coupled to H5, this proton appears as a doublet slightly upfield from H5. The typical coupling constant (J) between H4 and H5 is ~5.0 Hz. |

| ~ 4.75 | Singlet (s) | 2H | -CH₂OH | The methylene protons are adjacent to the aromatic ring and the hydroxyl group, shifting them significantly downfield. They appear as a singlet as coupling to the -OH proton is often not observed due to rapid chemical exchange. |

| ~ 2.25 | Singlet (s) | 3H | -CH₃ | The methyl group on the thiophene ring is expected to resonate in this region, consistent with data for 3-methylthiophene.[4] |

| ~ 2.10 | Broad Singlet (s) | 1H | -OH | The chemical shift of the hydroxyl proton is highly variable and dependent on sample concentration, temperature, and solvent due to hydrogen bonding. It appears as a broad signal that is exchangeable with D₂O. |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Six distinct signals are predicted for this compound.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Provisional Assignment | Rationale & Commentary |

|---|---|---|

| ~ 143.5 | C2 | This is a quaternary carbon attached to the electron-withdrawing -CH₂OH group, causing a significant downfield shift. |

| ~ 139.0 | C3 | This quaternary carbon is attached to the methyl group. Its chemical shift is characteristic of a substituted carbon in a thiophene ring. |

| ~ 129.5 | C5 | Aromatic CH carbon. Its chemical environment is comparable to similar carbons in other thiophene derivatives.[5] |

| ~ 126.0 | C4 | Aromatic CH carbon, typically found slightly upfield compared to C5 in this substitution pattern. |

| ~ 60.5 | -CH₂OH | The carbon of the primary alcohol is shielded relative to the aromatic carbons and typically appears in the 60-65 ppm range.[6] |

| ~ 15.0 | -CH₃ | The methyl carbon is highly shielded and appears far upfield, consistent with typical values for methyl groups on an aromatic ring.[7] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The analysis is often performed on a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.

IR Spectrum Analysis

The IR spectrum is dominated by absorptions corresponding to the O-H, C-H, C=C, and C-O bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Commentary |

|---|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H stretch (alcohol) | This very characteristic broad absorption is a definitive indicator of the hydroxyl group and is broadened due to intermolecular hydrogen bonding.[8] |

| ~ 3100 | Medium | C-H stretch (aromatic) | Corresponds to the C-H bonds on the thiophene ring.[9] |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) | Arises from the C-H bonds of the methylene (-CH₂) and methyl (-CH₃) groups. |

| 1550 - 1450 | Medium-Weak | C=C stretch (aromatic ring) | These absorptions are characteristic of the thiophene ring skeletal vibrations. |

| ~ 1030 | Strong | C-O stretch (primary alcohol) | A strong, sharp peak in this region is a key diagnostic feature for a primary alcohol functional group.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern under specific ionization conditions, such as Electron Ionization (EI).

MS Spectrum Analysis

The mass spectrum confirms the molecular weight and shows characteristic fragmentation pathways.

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

| m/z | Proposed Fragment | Commentary |

|---|---|---|

| 128 | [C₆H₈OS]⁺ | Molecular Ion (M⁺) . This peak confirms the molecular weight of the compound. An M+2 peak at m/z 130 with ~4% relative abundance is also expected due to the natural abundance of the ³⁴S isotope. |

| 111 | [M - OH]⁺ | Loss of a hydroxyl radical (•OH, 17 Da). This is a common fragmentation pathway for primary alcohols. |

| 97 | [M - CH₂OH]⁺ | Base Peak (Predicted) . Cleavage of the C-C bond between the ring and the methylene group results in the loss of the •CH₂OH radical (31 Da). This forms a highly stable 3-methylthienyl cation, which is often the most abundant fragment (base peak).[10] |

| 79 | [C₅H₃S]⁺ | Further fragmentation, likely from the m/z 97 ion via loss of H₂C=CH₂ (ethene) through ring rearrangement. |

Experimental Protocols & Workflows

To ensure the acquisition of high-quality, reproducible data, standardized experimental procedures must be followed.

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and perform phase and baseline corrections. Reference the spectrum to the TMS signal at 0.00 ppm.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is a multi-step process where the results from each technique validate the others. This logical workflow ensures a confident structural assignment.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Thiophenemethanol 98 71637-34-8 [sigmaaldrich.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. 3-Methylthiophene(616-44-4) 1H NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 3-Methylthiophene(616-44-4) 13C NMR [m.chemicalbook.com]

- 8. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. 3-Thiophenemethanol [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

A Guide to the Structural Elucidation of (3-Methylthiophen-2-yl)methanol via ¹H NMR Spectroscopy

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3-Methylthiophen-2-yl)methanol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of heterocyclic compounds. This document moves beyond simple data reporting to offer a detailed interpretation grounded in the fundamental principles of NMR and the specific electronic environment of the thiophene scaffold.

Introduction: The Significance of Thiophene Derivatives

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials[1]. Their rich electronic nature and versatile substitution patterns allow for fine-tuning of biological and physical properties. This compound is a key building block, incorporating both a nucleophilic hydroxyl group and a substituted aromatic ring. Accurate structural confirmation is paramount for its use in multi-step syntheses, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This guide will detail the expected spectral features of this molecule and explain the reasoning behind the peak assignments, multiplicities, and chemical shifts.

Theoretical Considerations for the ¹H NMR of Substituted Thiophenes

The ¹H NMR spectrum of a substituted thiophene is governed by the electronic effects of its substituents and the spin-spin coupling between adjacent protons on the ring. The thiophene ring is an electron-rich aromatic system, and its protons typically resonate in the aromatic region (δ 6.5-8.0 ppm).

-

Substituent Effects : Electron-donating groups (EDGs) like alkyls (-CH₃) and hydroxymethyls (-CH₂OH) shield the ring protons, causing them to shift upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) deshield them, resulting in a downfield shift. The position of the substituent dictates which protons are most affected.

-

Coupling Constants (J-values) : Protons on the thiophene ring exhibit characteristic coupling constants. The coupling between adjacent protons (e.g., H-4 and H-5) is typically in the range of 4.0-6.0 Hz. Longer-range couplings can also be observed, for instance, between a methyl group and an adjacent ring proton, although these are often smaller (<1.5 Hz). These J-values are crucial for unambiguously assigning proton identities[2].

Experimental Protocol: Acquiring a High-Quality Spectrum

A robust and reproducible experimental setup is the foundation of reliable spectral interpretation.

Sample Preparation

-

Analyte Weighing : Accurately weigh 5-10 mg of this compound.

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single residual proton peak at δ 7.26 ppm, which is easily identified[3].

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following workflow outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Spectral Analysis and Interpretation

The structure of this compound dictates that there will be five distinct proton environments. Based on the analysis of the parent compound, 3-methylthiophene[4], and closely related structures[5][6], a detailed prediction of the spectrum can be made.

Caption: Structure of this compound with key proton environments and coupling.

Peak Assignments

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-5 | ~7.17 | Doublet (d) | 1H | Located adjacent to the sulfur atom and coupled only to H-4. Its chemical shift is similar to the H-2 proton in the parent 3-methylthiophene (δ ~7.17 ppm)[1][4]. |

| H-4 | ~6.80 | Doublet (d) | 1H | Shielded by the adjacent methyl group and coupled to H-5. The hydroxymethyl group at C-2 has a minimal effect on this proton's shift compared to 3-methylthiophene (δ ~6.87 ppm)[1][4]. |

| -CH₂- | ~4.80 | Singlet (s) or Doublet (d) | 2H | These benzylic-type protons are deshielded by the adjacent aromatic ring and the oxygen atom. In CDCl₃, coupling to the -OH proton is often not observed due to rapid proton exchange, resulting in a singlet. |

| -CH₃ | ~2.22 | Singlet (s) | 3H | The methyl group protons are in a typical allylic/benzylic region. The value is very consistent with that of 3-methylthiophene (δ ~2.25 ppm) and related structures[4][5]. |

| -OH | Variable (e.g., ~1.8-2.5) | Broad Singlet (br s) or Triplet (t) | 1H | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet. If coupling to the -CH₂- group occurs, it would be a triplet. |

Detailed Discussion

-

Thiophene Ring Protons (H-4, H-5) : The two protons on the thiophene ring form a simple AX spin system. H-5 will appear as a doublet due to coupling with H-4, and vice versa. The expected coupling constant, J4,5, is approximately 5.0 Hz, which is characteristic for thiophenes[2]. The chemical shifts are primarily influenced by the electron-donating methyl group at C-3, which pushes both protons upfield relative to unsubstituted thiophene. The data from (3-methylthiophen-2-yl)(pyridin-4-yl)methanol, which shows ring protons at 7.16 ppm and 6.79 ppm, provides strong validation for these predicted shifts[5].

-

Hydroxymethyl Protons (-CH₂OH) : The methylene (-CH₂-) protons are deshielded by the electronegative oxygen and the aromatic ring current, placing their signal around δ 4.80 ppm. The multiplicity of this signal is solvent-dependent. In a non-polar aprotic solvent like CDCl₃, the acidic hydroxyl proton often exchanges rapidly with trace amounts of water, averaging out any coupling. This results in the -CH₂- signal appearing as a sharp singlet and the -OH signal as a broad singlet. In a solvent like DMSO-d₆, this exchange is slower, and coupling is often observed, which would render the -CH₂- a doublet and the -OH a triplet (J ≈ 5-6 Hz).

-

Methyl Protons (-CH₃) : The methyl group at C-3 gives rise to a singlet around δ 2.22 ppm. Any long-range coupling to H-4 is typically too small to be resolved in a standard 1D spectrum.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for the structure of this compound. By analyzing the four key signals—two doublets in the aromatic region, a singlet for the methylene group, and a singlet for the methyl group—along with their respective integrations and characteristic coupling constants, the identity and purity of the compound can be confidently established. This guide demonstrates how a combination of experimental data, foundational NMR principles, and comparative analysis of related structures leads to a comprehensive and trustworthy structural elucidation.

References

-

Satonaka, H. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Retrieved from [Link]]

-

Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Retrieved from [Link]2]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]5]

-

PubChem. (n.d.). 2-Thiophenemethanol. National Center for Biotechnology Information. Retrieved from [Link]6]

-

University of Regina. (n.d.). Notes on NMR Solvents. Retrieved from [Link]3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (NP0000082) [np-mrd.org]

- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 4. 3-Methylthiophene(616-44-4) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry of (3-Methylthiophen-2-yl)methanol

This guide provides a comprehensive technical overview of the mass spectrometric analysis of (3-Methylthiophen-2-yl)methanol, a heterocyclic alcohol of interest in pharmaceutical and materials science research. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes foundational principles of mass spectrometry with expert analysis of analogous structures to predict and interpret its fragmentation behavior. This approach offers researchers and drug development professionals a robust framework for identifying and characterizing this compound and its derivatives.

Introduction: The Analytical Significance of this compound

This compound, with the molecular formula C₆H₈OS and a molecular weight of 128.192 g/mol , belongs to a class of substituted thiophenes.[1] Thiophene-containing compounds are pivotal structural motifs in a wide array of pharmaceuticals and functional materials due to their unique electronic and steric properties. The precise characterization of these molecules is paramount for quality control, metabolism studies, and understanding structure-activity relationships. Mass spectrometry stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide will delve into the anticipated mass spectrometric behavior of this compound, focusing on electron ionization (EI) as a common and illustrative ionization technique. We will explore the causal factors driving the fragmentation pathways, enabling a predictive understanding of its mass spectrum.

Experimental Protocol: A Self-Validating Approach to Mass Spectrometry

A robust mass spectrometry protocol is designed to be self-validating, ensuring data accuracy and reproducibility. The following details a standard operating procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system.

Sample Preparation and Chromatographic Separation

-

Sample Preparation : A dilute solution of this compound is prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate. A typical concentration would be in the range of 10-100 µg/mL.

-

Gas Chromatography (GC) : The sample is introduced into a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation from any impurities or solvent peaks. A representative program might start at 50°C, hold for 2 minutes, and then ramp at 10°C/min to 250°C.

Mass Spectrometer Parameters (Electron Ionization)

-

Ionization Source : Electron Ionization (EI)

-

Electron Energy : 70 eV (standard for generating reproducible library-searchable spectra)

-

Source Temperature : 230°C

-

Quadrupole Temperature : 150°C

-

Mass Range : m/z 35-300 (to capture the molecular ion and all significant fragments)

-

Scan Speed : Optimized for the GC peak width to ensure sufficient data points across the peak.

The choice of 70 eV electron energy is critical as it provides sufficient energy to induce fragmentation, leading to a characteristic "fingerprint" spectrum for the molecule, while also being the standard energy used for major spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[2]

Interpreting the Mass Spectrum: A Predictive Analysis

The Molecular Ion (M⁺˙)

The molecular ion peak is expected to be observed at m/z 128 . Given the presence of the relatively stable thiophene ring, this peak should be of moderate to strong intensity. The presence of sulfur will also result in a characteristic M+2 peak (at m/z 130) with an intensity of approximately 4.4% relative to the M+ peak due to the natural abundance of the ³⁴S isotope.

Predicted Fragmentation Pathways

The fragmentation of this compound will be primarily driven by the stability of the resulting cations. The presence of the alcohol functional group and the aromatic thiophene ring dictates the most likely cleavage points.

The fragmentation process can be visualized as a logical flow:

Caption: Predicted major fragmentation routes for this compound.

Pathway 1: Loss of a Hydroxyl Radical (-OH)

This is a common fragmentation pathway for alcohols.[3] The cleavage of the C-O bond results in a stable, resonance-stabilized cation. This is analogous to the loss of -OH from benzyl alcohol, which leads to the tropylium ion.[4]

-

Predicted Fragment: [C₆H₇S]⁺

-

Predicted m/z: 111

-

Significance: This is expected to be a very prominent peak, potentially the base peak, due to the high stability of the resulting cation, which is a methyl-substituted thienyl cation.

Pathway 2: Benzylic Cleavage with Loss of the Hydroxymethyl Radical (-CH₂OH)

Cleavage of the bond between the thiophene ring and the methanol group is also a highly probable event. This pathway is analogous to the loss of the -CH₂OH group from benzyl alcohol to form the phenyl cation.

-

Predicted Fragment: [C₅H₅S]⁺ (3-methylthiophene cation)

-

Predicted m/z: 97

-

Significance: The stability of the 3-methylthiophene cation, a known stable fragment from 3-methylthiophene itself, suggests this will be a significant peak in the spectrum.[5][6]

Pathway 3: Loss of Water (-H₂O)

The elimination of a water molecule is another characteristic fragmentation for alcohols, particularly when it leads to a stabilized radical cation.[3]

-

Predicted Fragment: [C₆H₆S]⁺˙

-

Predicted m/z: 110

-

Significance: This peak is likely to be present, though perhaps less intense than the m/z 111 and m/z 97 fragments.

Pathway 4: Fragmentation of the Thiophene Ring

The stable fragment at m/z 111 can undergo further fragmentation, involving the cleavage of the thiophene ring. Thiophene and its derivatives are known to fragment via the loss of a thioformyl radical (CHS) or acetylene (C₂H₂).[7][8]

-

Possible Fragments:

-

Loss of CHS from m/z 111 → m/z 66

-

Loss of C₂H₂ from m/z 111 → m/z 85

-

-